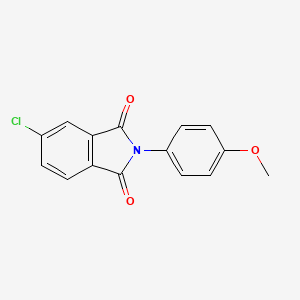![molecular formula C27H29IN2O B5233283 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol, also known as DPBA, is a synthetic compound that has gained significant attention in scientific research. DPBA is a potent fluorescent probe that has been used for various applications, including cellular imaging, protein labeling, and drug screening.
Mécanisme D'action
2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol works by binding to specific sites on proteins or other biomolecules, causing them to fluoresce. The fluorescence of 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is sensitive to changes in the local environment, such as pH, temperature, and binding events. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol can be used to monitor changes in protein conformation, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been shown to have minimal toxicity and does not interfere with normal cellular processes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been used to study the localization and trafficking of proteins within cells. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has also been used to study the effects of drugs on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has several advantages over other fluorescent probes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has a high fluorescence quantum yield, meaning that it emits more light per absorbed photon than other probes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is also highly photostable, meaning that it does not degrade over time when exposed to light. However, 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has some limitations, including its sensitivity to pH and temperature changes. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is also limited in its ability to penetrate cell membranes, making it less useful for studying intracellular processes.
Orientations Futures
There are several future directions for 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol research. One area of interest is the development of new biosensors for detecting disease markers and biomolecules. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has also been used to study protein-protein interactions, and future research could focus on developing new methods for studying these interactions. Additionally, 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol could be used to study the effects of drugs on cellular processes, potentially leading to the development of new drugs or drug targets. Overall, 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has significant potential for advancing scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol involves a multi-step process that starts with the synthesis of 3-iodophenylbenzimidazole. The intermediate product is then reacted with 2,6-di-tert-butyl-4-hydroxyphenol to form 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been widely used in scientific research due to its unique properties. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol is a fluorescent probe that can be used to label proteins, monitor cellular processes, and screen drug candidates. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has been used to study protein-protein interactions, protein folding, and enzyme activity. 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol has also been used to develop biosensors for detecting biomolecules and disease markers.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-(3-iodophenyl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2O/c1-26(2,3)20-15-19(16-21(24(20)31)27(4,5)6)30-23-13-8-7-12-22(23)29-25(30)17-10-9-11-18(28)14-17/h7-16,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXOAUNJDZPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Ditert-butyl-4-[2-(3-iodophenyl)benzimidazol-1-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)


![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)

![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233259.png)


![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)